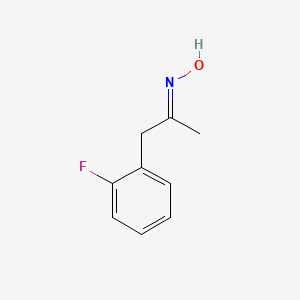

(2-Fluorophenyl)acetone oxime

Description

Significance of Oxime Chemistry in Advanced Organic Synthesis

Oxime chemistry represents a cornerstone of modern organic synthesis, offering a versatile platform for the construction of complex molecules. nih.gov Oximes, characterized by the C=N-OH functional group, are typically synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). orgsyn.orgprepchem.com This reaction is a highly effective technique for the characterization, purification, and protection of carbonyl compounds. orgsyn.orgrsc.org

The significance of oximes lies in their role as crucial synthetic intermediates. nih.gov They can be readily converted into a variety of other functional groups, including:

Amides: Through the well-known Beckmann rearrangement, a foundational reaction in polymer chemistry for producing materials like Nylon-6. prepchem.comsigmaaldrich.com

Nitriles: By dehydration of aldoximes. prepchem.comrsc.org

Amines: Via reduction of the oxime group. prepchem.com

Heterocyclic Compounds: Oximes and their derivatives are used in the synthesis of nitrogen-containing compounds such as isoxazolines. orgsyn.orgsigmaaldrich.com

Furthermore, oximes and their derivatives, such as oxime ethers, are investigated for a wide range of applications in medicinal chemistry, agrochemicals, and materials science due to their diverse biological activities and utility as versatile chemical precursors. nih.govguidechem.comdergipark.org.trresearchgate.net The oxime moiety itself can be a key pharmacophoric feature, contributing to a molecule's biological profile. nih.govnih.gov

Impact of Fluorine Substitution on Aromatic Compound Reactivity and Properties in Chemical Research

The introduction of fluorine into aromatic compounds has a profound impact on their chemical and physical properties, a strategy widely employed in pharmaceutical and materials science research. arpgweb.comscribd.commdpi.com The carbon-fluorine bond is the strongest single bond in organic chemistry, and fluorine's high electronegativity imparts unique characteristics to a molecule. alfa-chemistry.com

Key effects of fluorine substitution on aromatic rings include:

Altered Reactivity: Fluorine is a highly electron-withdrawing atom. arpgweb.com This property generally decreases the ring's reactivity toward electrophilic substitution while activating it toward nucleophilic aromatic substitution (SNAr). arpgweb.com In SNAr reactions, the high electronegativity of fluorine stabilizes the negatively charged intermediate (Meisenheimer complex), which is often the rate-determining step, thus increasing the reaction rate even though the C-F bond itself is strong.

Modified Physicochemical Properties: Strategic placement of fluorine can influence a molecule's acidity (pKa), lipophilicity, conformational preferences, and metabolic stability. alfa-chemistry.com

Metabolic Blocking: In medicinal chemistry, the strength of the C-F bond is often exploited to block metabolically vulnerable positions within a drug molecule, thereby improving its pharmacokinetic profile.

These modifications make fluorinated aromatic compounds highly valuable in the design of agrochemicals and pharmaceuticals, with a significant percentage of modern drugs containing at least one fluorine atom. mdpi.com

Overview of (2-Fluorophenyl)acetone Oxime as a Target in Contemporary Chemical Investigations

This compound (CAS 319913-98-9) emerges as a compound of interest primarily as a synthetic intermediate, leveraging the combined chemical principles of its oxime functional group and the fluorine-substituted aromatic ring. While extensive, dedicated research focusing solely on this molecule is not prevalent in publicly accessible literature, its significance can be understood by its role as a building block and by examining research on structurally related compounds.

The synthesis of this compound follows standard chemical procedures for oxime formation, typically involving the reaction of its corresponding ketone precursor, 1-(2-fluorophenyl)acetone, with hydroxylamine. nih.gov This straightforward synthesis makes it an accessible intermediate for further chemical elaboration.

The interest in this and similar molecules is driven by the potential biological activities of fluorinated oximes. nih.gov For instance, various fluorinated oxime derivatives have been investigated for applications such as cholinesterase reactivators and other potential therapeutics. The presence of both the fluorine atom and the oxime moiety suggests its potential use in creating more complex molecules for medicinal chemistry, where such features are known to enhance potency, modulate receptor binding, and improve metabolic stability. alfa-chemistry.com

Below are the computed chemical properties and identifiers for this compound.

| Property | Value | Source |

| CAS Number | 319913-98-9 | arpgweb.com |

| Molecular Formula | C₉H₁₀FNO | arpgweb.com |

| Molecular Weight | 167.183 g/mol | arpgweb.com |

| Monoisotopic Mass | 167.074642105 Da | arpgweb.com |

| Complexity | 170 | arpgweb.com |

| Rotatable Bond Count | 2 | arpgweb.com |

| Hydrogen Bond Acceptor Count | 3 | arpgweb.com |

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[1-(2-fluorophenyl)propan-2-ylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c1-7(11-12)6-8-4-2-3-5-9(8)10/h2-5,12H,6H2,1H3/b11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJVPRCPDCBXXAL-YRNVUSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)CC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/CC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluorophenyl Acetone Oxime and Analogous Structures

Direct Oximation Strategies for Ketones

The most direct route to (2-Fluorophenyl)acetone oxime involves the formation of the oxime functional group from its corresponding ketone precursor. This transformation is typically achieved through condensation with a hydroxylamine (B1172632) source.

The classical and most widely employed method for synthesizing oximes is the reaction of a ketone with hydroxylamine, typically in the form of its hydrochloride salt (NH₂OH·HCl) to enhance stability. scribd.comorgsyn.org The reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of (2-Fluorophenyl)acetone. This is followed by dehydration to yield the corresponding oxime.

The reaction is generally carried out in a protic solvent, such as ethanol (B145695), and often requires a base to neutralize the hydrochloric acid liberated from the hydroxylamine salt, thereby freeing the hydroxylamine to act as a nucleophile. ncsu.eduarpgweb.com Common bases for this purpose include sodium carbonate, potassium hydroxide (B78521), or pyridine. scribd.comncsu.eduarpgweb.com The reaction of acetophenone (B1666503) derivatives with hydroxylamine hydrochloride in the presence of a base like potassium hydroxide or sodium carbonate is a well-established procedure for producing the corresponding oximes in moderate to good yields. ncsu.eduarpgweb.com For instance, various acetophenone oximes have been synthesized by refluxing the ketone with hydroxylamine hydrochloride and potassium hydroxide. arpgweb.com Similarly, the reaction can be conducted at room temperature using sodium carbonate as the base. ncsu.edu

The general scheme for this reaction is as follows: FC₆H₄CH₂C(O)CH₃ + NH₂OH·HCl → FC₆H₄CH₂C(=NOH)CH₃ + H₂O + HCl

A typical laboratory procedure involves stirring the ketone, hydroxylamine hydrochloride, and a base in a suitable solvent until thin-layer chromatography (TLC) indicates the completion of the reaction. polyu.edu.hk The product, this compound, can then be isolated through standard workup procedures.

Table 1: Representative Conditions for Oximation of Ketones

| Ketone Substrate | Reagent | Base | Solvent | Conditions | Yield | Reference(s) |

| Acetophenone Derivatives | Hydroxylamine Hydrochloride | Potassium Hydroxide | - | Reflux | Moderate to Good | arpgweb.com |

| Aldehydes or Ketones | Hydroxylamine Hydrochloride | Sodium Carbonate | Ethanol | Room Temperature | - | ncsu.edu |

| 1,3-Diarylprop-2-en-1-one | Hydroxylamine Hydrochloride | Pyridine | - | - | - | scribd.com |

| Benzaldehyde Oxime | Ethyl Bromide | KOH | Aqueous DMSO | Room Temperature | 96% | polyu.edu.hk |

To enhance reaction rates and improve yields, ultrasound irradiation has emerged as a valuable tool in organic synthesis, a field known as sonochemistry. nih.gov The application of ultrasound can significantly accelerate chemical reactions by generating, growing, and imploding cavitation bubbles, which create localized high-pressure and high-temperature zones. tandfonline.com

While specific studies on the ultrasound-assisted synthesis of this compound are not prevalent, the principles have been successfully applied to analogous transformations. Ultrasound has been shown to greatly accelerate the oxidation of α-substituted carbonyl compounds and aldol (B89426) condensation reactions. tandfonline.comcjcatal.com For example, oxidations that previously required long reaction times were completed in a fraction of the time with improved yields under ultrasonic irradiation. tandfonline.com These findings suggest that the oximation of (2-Fluorophenyl)acetone could be similarly enhanced, potentially leading to shorter reaction times, milder conditions, and increased efficiency. nih.govrsc.org

Post-Synthetic Derivatization and Functionalization of the Oxime Moiety

Once synthesized, the oxime group of this compound is not merely a static endpoint but a versatile functional handle that can be further derivatized to access a wide array of other chemical structures.

The hydroxyl group of the oxime is amenable to both alkylation and acylation, leading to the formation of oxime ethers and esters, respectively. These derivatives are significant in their own right and also serve as important intermediates in further synthetic transformations. ijpcbs.commdpi.com

O-Alkylation to Form Oxime Ethers: O-alkylation is typically achieved by treating the oxime with an alkylating agent, such as an alkyl halide, in the presence of a base. acs.org The base deprotonates the oxime's hydroxyl group, forming an oximidate anion, which then acts as a nucleophile to displace the halide. A variety of bases and solvent systems can be employed, including sodium hydride in THF or DMF, potassium hydroxide in DMSO, or potassium carbonate in acetone (B3395972). tandfonline.comnih.gov A particularly efficient method involves using pulverized potassium hydroxide in DMSO at room temperature, which can lead to high yields in short reaction times without the need for chromatography. nih.gov Alternatively, alcohols can be used as alkylating agents under acidic catalysis or via one-pot methods involving triphenylphosphine. rsc.orgthieme-connect.com

Table 2: General Methods for O-Alkylation of Oximes

| Alkylating Agent | Base | Solvent | Conditions | Outcome | Reference(s) |

| Alkyl Halides | Sodium Hydride | THF | 0-5 °C to RT | O-alkylated oxime ethers | tandfonline.com |

| Alkyl Chlorides | Potassium Hydroxide | DMSO | Room Temperature | High yields of oxime ethers | nih.gov |

| Alcohols | H₃PW₁₂O₄₀·xH₂O | Dimethyl Carbonate | - | Good functional group tolerance | rsc.org |

| Alcohols | PPh₃/CCl₄/DBU | Acetonitrile | Reflux | Good yields of O-alkyl ethers | thieme-connect.com |

| Alkyl Halide | KOH | Aqueous DMSO | Room Temperature | High yields (70-96%) | polyu.edu.hk |

O-Acylation to Form Oxime Esters: Oxime esters are synthesized by reacting the oxime with an acylating agent, such as an acid chloride or an acid anhydride. arpgweb.comnih.gov For example, reacting an acetophenone oxime with terphthaloyl chloride under mild basic conditions yields the corresponding terphthaloyl oxime ester. arpgweb.com Another method involves using a coupling agent like N-[3-(methylamino)propyl]-N′-ethylcarbodiimide hydrochloride (EDCI) with a catalyst such as 4-(dimethylamino)pyridine (DMAP) for the esterification of ketoximes. organic-chemistry.org O-Acyl oximes are not only stable derivatives but are also recognized as versatile building blocks for constructing N-heterocycles and as precursors for generating iminyl radicals. rsc.orgresearchgate.net

The oxime moiety serves as a platform for introducing a wide range of chemical functionalities. Post-synthetic modification, or "derivatization," allows for the fine-tuning of molecular properties. mdpi.com One powerful technique is oxime ligation, where an aminooxy-containing parent molecule is reacted with a library of aldehydes or ketones to create a diverse set of oxime-containing products. mdpi.comresearchgate.net This method is particularly useful in peptide and protein chemistry for creating libraries of modified biomolecules. mdpi.com

Furthermore, O-acyl oximes have been utilized in copper-catalyzed annulation reactions to construct complex heterocyclic systems like 5-sulfonamidoindoles. acs.org The reactivity of the N-O bond in oximes can be harnessed under thermal or photochemical conditions to generate iminyl radicals, which are valuable intermediates for synthesizing various nitrogen-containing heterocycles. researchgate.net

A significant advancement in modern synthetic chemistry is the use of directing groups to control the regioselectivity of C-H functionalization reactions. sigmaaldrich.comsnnu.edu.cn The oxime group and its derivatives, particularly O-acetyl and other O-acyl oximes, have been successfully employed as effective directing groups in palladium-catalyzed C-H functionalization. nih.govacs.org

In this strategy, the nitrogen and oxygen atoms of the oxime chelate to the metal catalyst (e.g., Palladium), positioning it in close proximity to a specific C-H bond, typically at the ortho-position of an aromatic ring or the β-position of an aliphatic chain. sigmaaldrich.comnih.gov This proximity allows for the selective activation and subsequent functionalization (e.g., acetoxylation, arylation, iodination) of that C-H bond. acs.org

A key advantage of using O-acetyl oximes is that they can be generated in situ from the free oxime and then readily transformed into other functional groups like ketones, alcohols, or amines after the C-H functionalization step is complete. nih.govacs.org This "transient" nature makes the oxime a highly versatile and practical directing group for streamlining the synthesis of complex molecules. snnu.edu.cn These methods provide a powerful tool for elaborating the structure of this compound derivatives, enabling the introduction of new substituents with high precision. rsc.org

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Assignment and Isomer Ratio Determination

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For (2-Fluorophenyl)acetone oxime, both ¹H and ¹³C NMR would be indispensable.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to reveal the number of different types of protons and their neighboring environments. Key expected signals include a singlet for the methyl (CH₃) protons, a singlet for the benzylic (CH₂) protons, and a multiplet pattern for the four aromatic protons of the 2-fluorophenyl group. The hydroxyl (-OH) proton of the oxime group would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Due to the presence of the C=N double bond, this compound can exist as a mixture of E and Z isomers. These isomers would likely be distinguishable in the ¹H NMR spectrum, with slight differences in the chemical shifts of the methyl and benzylic protons. The integration of these distinct signals would allow for the determination of the isomer ratio in a given sample.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide crucial information about the carbon framework of the molecule. Distinct signals are expected for the methyl carbon, the benzylic carbon, the oxime carbon (C=N), and the six carbons of the aromatic ring. The carbon directly bonded to the fluorine atom would exhibit a large coupling constant (¹JC-F), a characteristic feature confirming the presence and position of the fluorine substituent. The remaining aromatic carbons would show smaller couplings to the fluorine atom (²JC-F, ³JC-F, and ⁴JC-F), further aiding in the complete assignment of the aromatic region. Similar to ¹H NMR, the presence of E and Z isomers would likely result in two sets of signals for the carbons near the C=N bond, allowing for isomer differentiation.

Predicted NMR Data for this compound:

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ | ~1.9 - 2.2 | s |

| CH₂ | ~3.6 - 3.9 | s |

| Aromatic-H | ~7.0 - 7.4 | m |

| OH | Variable | br s |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| CH₃ | ~10 - 20 |

| CH₂ | ~30 - 40 |

| Aromatic C | ~115 - 135 |

| C-F | ~158 - 162 (d, ¹JC-F) |

| C=N | ~155 - 160 |

Note: These are predicted values and may vary based on the solvent and specific isomeric form.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is instrumental in identifying the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3100-3500 cm⁻¹ would be indicative of the O-H stretching vibration of the oxime group. The C=N stretching vibration, a key feature of the oxime, would likely appear in the 1620-1690 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene (B1212753) groups would be observed just below 3000 cm⁻¹. The C-F stretching vibration of the fluorophenyl group typically appears as a strong band in the 1100-1300 cm⁻¹ region.

FT-Raman Spectroscopy: FT-Raman spectroscopy would provide complementary information. The C=N stretching vibration is often strong and easily identifiable in the Raman spectrum. The aromatic ring vibrations would also give rise to characteristic signals. The symmetric stretching of non-polar bonds often results in more intense Raman signals compared to their IR counterparts.

Expected Vibrational Frequencies for this compound:

| Functional Group | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) |

| O-H stretch | 3100-3500 (broad) | Weak |

| Aromatic C-H stretch | 3000-3100 | Strong |

| Aliphatic C-H stretch | 2850-3000 | Strong |

| C=N stretch | 1620-1690 | Strong |

| Aromatic C=C stretch | 1450-1600 | Strong |

| C-F stretch | 1100-1300 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* transitions of the aromatic ring and the C=N double bond. The presence of the fluorophenyl group and the oxime functionality would influence the position and intensity of these absorption maxima (λmax). The electronic transitions are sensitive to the solvent polarity, and studying this effect can provide information about the nature of the excited state.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a powerful tool for determining the exact molecular formula of a compound. For this compound (C₉H₁₀FNO), HRMS would provide a highly accurate mass measurement, confirming its elemental composition.

The fragmentation pattern observed in the mass spectrum would offer valuable structural information. Key expected fragmentation pathways could include the loss of a methyl group ([M-CH₃]⁺), the loss of the hydroxyl group ([M-OH]⁺), and cleavage of the benzylic C-C bond, leading to the formation of a fluorobenzyl cation. The presence of the fluorine atom would be evident in the isotopic pattern of the fragment ions.

Solid-State Structural Analysis

While solution-state techniques provide a wealth of information about the dynamic structure of a molecule, solid-state analysis offers a static and precise picture of the molecular geometry and intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Structure and Molecular Geometry

The unequivocal determination of the three-dimensional structure of this compound can be achieved through single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state.

Crucially, X-ray crystallography would definitively establish the absolute configuration (E or Z) of the oxime isomer present in the crystal lattice. Furthermore, it would reveal the details of intermolecular interactions, such as hydrogen bonding involving the oxime's hydroxyl group, which play a critical role in the packing of molecules in the crystal. The analysis would also detail the planarity of the phenyl ring and the geometry around the sp²-hybridized oxime carbon.

Although no published crystal structure for this compound is currently available, the anticipated data would be the gold standard for its structural characterization.

Detailed Analysis of Intermolecular Interactions: Hydrogen Bonding, π-π Stacking, and Van der Waals Forces

The crystal lattice of a molecular solid is stabilized by a network of non-covalent interactions. In this compound, three primary forces are expected to be significant: hydrogen bonding, π-π stacking, and van der Waals forces.

Hydrogen Bonding: The oxime functional group (C=N-OH) is a key participant in hydrogen bonding, containing both a hydrogen bond donor (the hydroxyl -OH group) and two potential acceptors (the nitrogen and oxygen atoms). nih.gov The most prominent interaction is typically an intermolecular O-H···N hydrogen bond, which can lead to the formation of centrosymmetric dimers or extended chains. tandfonline.comnih.gov This type of bond is characterized by its directionality and strength, significantly influencing the packing arrangement in the solid state. The strength of this interaction can be observed spectroscopically through a red shift in the O-H stretching frequency in the infrared spectrum. tandfonline.com

π-π Stacking: The presence of the 2-fluorophenyl ring introduces the possibility of π-π stacking interactions. These interactions occur between the electron clouds of adjacent aromatic rings. The introduction of an electronegative fluorine atom can modulate these interactions, often favoring parallel-displaced or T-shaped arrangements over a direct face-to-face sandwich conformation due to electrostatic repulsion. encyclopedia.pub Studies on fluorinated aromatic compounds have shown that such interactions, sometimes in concert with C-H···F or C-H···π bonds, play a crucial role in stabilizing crystal structures. researchgate.netnih.gov

Table 1: Summary of Potential Intermolecular Interactions in this compound

| Interaction Type | Participating Groups | Description | Significance |

| Hydrogen Bonding | Oxime (-OH) and Oxime (=N:) | A strong, directional interaction where the hydroxyl proton of one molecule interacts with the nitrogen lone pair of another. | Often dictates the primary structural motif (e.g., dimers, chains). |

| π-π Stacking | 2-Fluorophenyl rings | Attraction between the π-systems of adjacent aromatic rings, likely in a parallel-displaced or T-shaped geometry. | Contributes to crystal packing and stability. |

| Van der Waals Forces | All atoms | Weak, non-directional forces resulting from temporary electronic dipoles. | Provides overall cohesive energy to the crystal lattice. |

| C-H···π Interactions | Aromatic C-H and Phenyl Ring | A weak hydrogen bond between a C-H donor and the face of the aromatic π-system. | Acts as a secondary stabilizing interaction. |

| C-H···F/O Interactions | Aliphatic/Aromatic C-H and F/O atoms | Weak hydrogen bonds involving fluorine or oxygen as acceptors. | Further stabilizes the three-dimensional packing arrangement. |

Hirshfeld Surface Analysis for Quantifying Intermolecular Contact Contributions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgrsc.org By mapping properties onto a surface defined by the electron distribution of a molecule, it provides a detailed picture of all close contacts simultaneously. mdpi.com

For a molecule like this compound, a hypothetical Hirshfeld analysis would be expected to show a significant contribution from H···H contacts, reflecting the abundance of hydrogen atoms on the molecular surface. Key interactions would appear as distinct spikes on the fingerprint plot. For example, the O-H···N hydrogen bonds would be visible as sharp, characteristic spikes. Contacts involving the fluorine atom (F···H) and those involving the aromatic ring (C···H, C···C) would also provide quantitative insight into the nature of the π-stacking and other weak interactions. nih.govmdpi.com

Table 2: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Similar Aromatic Oxime (Note: This is an illustrative table based on published data for analogous compounds, as a crystal structure for the title compound is not publicly available.)

| Contact Type | Contribution (%) | Description |

| H···H | 45 - 55% | Represents the largest contribution, typical for organic molecules. |

| C···H / H···C | 15 - 25% | Indicates C-H···π interactions and general van der Waals contacts. |

| O···H / H···O | 10 - 15% | Primarily represents the strong O-H···N hydrogen bonds. |

| F···H / H···F | 5 - 10% | Quantifies contacts involving the fluorine substituent. |

| C···C | 3 - 7% | Corresponds to π-π stacking interactions. |

| N···H / H···N | 2 - 5% | Related to the acceptor role of the oxime nitrogen in hydrogen bonding. |

| Other | < 5% | Includes minor contacts like O···C, N···C, etc. |

Stereochemical and Conformational Investigations

The presence of a C=N double bond and multiple rotatable single bonds in this compound gives rise to considerations of both stereoisomerism and conformational isomerism.

E/Z Isomerism in Oximes and Factors Influencing Isomeric Distribution

The C=N double bond of an oxime is stereogenic, leading to the existence of E (entgegen) and Z (zusammen) isomers. In ketoximes like this compound, the E isomer has the -OH group oriented trans to the larger or higher-priority substituent (the 2-fluorobenzyl group), while the Z isomer has it oriented cis.

The synthesis of oximes from ketones and hydroxylamine (B1172632) often results in a mixture of E and Z isomers, and their separation can be challenging, though often achievable by column chromatography. thieme-connect.deresearchgate.net The final isomeric distribution is influenced by several factors:

Steric Hindrance: The relative steric bulk of the substituents on the carbonyl carbon influences the thermodynamic stability of the isomers. The isomer that minimizes steric repulsion is generally favored.

Reaction Conditions: The pH of the reaction medium is critical. Isomerization between the E and Z forms is often catalyzed by acid. thieme-connect.deresearchgate.net The choice of acid and solvent can therefore alter the equilibrium distribution. thieme-connect.de

Electronic Effects: The electronic nature of the substituents can play a role in stabilizing one isomer over the other.

For this compound, the 2-fluorobenzyl group is significantly bulkier than the methyl group, suggesting the E isomer would be the thermodynamically more stable product. However, kinetic control during synthesis could potentially yield a substantial amount of the Z isomer. lam.edu.lymaynoothuniversity.ie

Conformational Preferences and Dynamics of the this compound System

Beyond E/Z isomerism, the molecule possesses conformational flexibility due to rotation around its single bonds, primarily the C-C bond linking the phenyl ring to the acetone (B3395972) moiety and the C-C bond between the methylene and oxime carbons.

The orientation of the 2-fluorophenyl group relative to the rest of the molecule is a key conformational feature. Studies on analogous systems like fluoroacetone (B1215716) have shown that a dynamic equilibrium exists between different conformers (e.g., cis and gauche), with the relative populations being highly sensitive to the solvent environment. rsc.org For this compound, rotation around the Ar-CH₂ bond will be influenced by steric interactions between the ortho-fluorine atom and the main chain. Similarly, rotation around the CH₂-C(=NOH) bond will determine the spatial relationship between the aromatic ring and the oxime group. Computational studies on similar oximes have been used to identify the most stable conformers by mapping the potential energy surface. uludag.edu.trtandfonline.com

Spectroscopic and Computational Approaches to Conformational Analysis

A combination of spectroscopic techniques and computational modeling is essential for the unambiguous determination of the stereochemistry and preferred conformation of oximes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) provides initial clues, as the chemical shifts of atoms near the oxime group can differ significantly between the E and Z isomers. maynoothuniversity.ie For instance, the ¹³C chemical shift of the imino carbon is often different for the two isomers. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide definitive proof of stereochemistry by identifying through-space correlations between the oxime -OH proton and protons on either the methyl or methylene group. ulima.edu.pe

X-ray Crystallography: When a single crystal can be obtained, X-ray diffraction provides definitive information about the configuration (E or Z) and conformation of the molecule in the solid state, as well as detailed insight into the intermolecular interactions. mdpi.comresearchgate.net

Computational Chemistry: Density Functional Theory (DFT) calculations have become a powerful tool in this field. uludag.edu.trtandfonline.com By calculating the relative energies of the E and Z isomers and their various conformers, the most stable structures can be predicted. nih.gov Furthermore, computational methods can predict NMR chemical shifts for each possible isomer. Comparing these predicted spectra with experimental data using probabilistic methods (like DP4+) can lead to a confident assignment of the correct structure, which is particularly useful when only one isomer is available or when crystallographic data cannot be obtained. mdpi.comrsc.org

Table 3: Analytical and Computational Methods for Structural Investigation of this compound

| Method | Information Provided | Application |

| 1D NMR (¹H, ¹³C) | Chemical shifts, coupling constants. | Distinguishes between isomers based on differing electronic environments. |

| 2D NMR (NOESY) | Through-space proton-proton correlations. | Unambiguously determines E/Z configuration. |

| X-ray Crystallography | Solid-state structure, bond lengths/angles, intermolecular interactions. | Provides definitive structural and packing information. |

| FT-IR Spectroscopy | Vibrational frequencies of functional groups. | Confirms functional groups and studies hydrogen bonding (O-H stretch). |

| DFT Calculations | Optimized geometries, relative energies, predicted NMR spectra. | Predicts isomer/conformer stability and aids in spectroscopic assignment. nih.govrsc.org |

| Hirshfeld Analysis | Quantification of intermolecular contacts. | Analyzes the crystal packing forces based on crystallographic data. |

Computational and Theoretical Studies of 2 Fluorophenyl Acetone Oxime

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (2-Fluorophenyl)acetone oxime, these calculations can predict its three-dimensional structure, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Landscapes

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, which involves finding the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine bond lengths, bond angles, and dihedral angles of the most stable conformer. wikipedia.orgulima.edu.pe

The energetic landscape of the molecule can also be explored. This involves identifying different conformers (isomers that can be interconverted by rotation about single bonds) and calculating their relative energies. For oximes, the presence of (E) and (Z) isomers around the C=N bond is a key feature. Computational studies on similar oximes have shown that the E isomeric form is often more stable. wikipedia.org The energetic barriers for the interconversion between these isomers can also be calculated, providing insights into their conformational flexibility.

Table 1: Hypothetical Optimized Geometrical Parameters for (E)-(2-Fluorophenyl)acetone Oxime using DFT/B3LYP/6-311++G(d,p)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=N | 1.28 | C-C=N | 115.0 |

| N-O | 1.41 | C=N-O | 110.0 |

| C-C(phenyl) | 1.51 | F-C-C | 118.5 |

| C-F | 1.35 | H-O-N | 102.0 |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of parameters obtained from DFT calculations. Actual values would require specific computational studies on this compound.

Exploration of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability; a larger gap suggests higher stability and lower chemical reactivity. ulima.edu.pemdpi.com

For this compound, the distribution of HOMO and LUMO orbitals can be visualized. Typically, in such molecules, the HOMO is localized on the more electron-rich parts, such as the phenyl ring and the oxime group, while the LUMO may be distributed over the C=N bond and the aromatic system. ulima.edu.pe From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), which further quantify the molecule's reactivity. mdpi.com

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap (ΔE) | 5.7 |

Note: This data is for illustrative purposes and is based on typical values for similar organic molecules.

Computational Prediction of Spectroscopic Parameters (IR, Raman, NMR Chemical Shifts)

Computational methods can predict various spectroscopic properties, which are invaluable for interpreting experimental spectra.

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of this compound. researchgate.net These calculated frequencies correspond to specific vibrational modes, such as the C=N stretch, N-O stretch, C-F stretch, and various bending modes of the molecule. The calculated IR and Raman intensities help in assigning the peaks observed in experimental spectra. cardiff.ac.uk While raw calculated frequencies are often higher than experimental values due to the harmonic approximation, they can be scaled using empirical factors to achieve better agreement. cardiff.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can also be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.net These calculations provide theoretical chemical shifts that can be correlated with experimental data to aid in the structural elucidation of the molecule and its isomers.

Mechanistic Insights via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, allowing for the study of reaction pathways and the characterization of transient species like transition states.

Investigation of Reaction Pathways and Transition States (e.g., Beckmann Rearrangement)

The Beckmann rearrangement is a classic reaction of oximes, converting them into amides under acidic conditions. wikipedia.orglscollege.ac.in Computational studies can model this rearrangement for this compound. This involves mapping the potential energy surface of the reaction, identifying the transition state structure, and calculating the activation energy.

The mechanism typically involves the protonation of the oxime hydroxyl group, followed by the migration of the group anti-periplanar to the leaving group (water) to the nitrogen atom. masterorganicchemistry.com For this compound, there are two potential migrating groups: the 2-fluorobenzyl group and the methyl group. The relative migratory aptitude of these groups can be assessed by calculating the activation barriers for both possible rearrangement pathways. The pathway with the lower activation energy will be the favored one. Computational studies on the Beckmann rearrangement of acetophenone (B1666503) oxime have established the mechanism involving solvent molecules and substituents. lscollege.ac.in

Theoretical Examination of Hydrolysis Mechanisms in Various Chemical Environments

The hydrolysis of oximes back to the corresponding ketone and hydroxylamine (B1172632) is another important reaction, particularly in understanding their stability in aqueous environments. Computational studies can investigate the mechanism of hydrolysis of this compound under acidic, basic, or neutral conditions.

In acidic solutions, the mechanism is believed to involve the protonation of the oxime nitrogen, followed by the nucleophilic attack of a water molecule on the carbon atom of the C=N bond. rsc.orgnih.gov This leads to a tetrahedral intermediate, which then breaks down to form the ketone and protonated hydroxylamine. rsc.org DFT calculations can be used to model this entire process, determining the structures of intermediates and transition states and calculating the corresponding energy barriers. nih.gov This allows for a detailed understanding of the rate-determining step and the factors influencing the reaction rate, such as the electronic effect of the fluorine substituent on the phenyl ring.

Modeling of Intramolecular Oxime Transfer Reactions

Computational modeling, particularly using Density Functional Theory (DFT), provides significant insights into the mechanisms of intramolecular oxime transfer reactions. These reactions are crucial for the synthesis of heterocyclic compounds like isoxazolines. Studies on related acetone (B3395972) oxime systems reveal that the reaction proceeds through a series of steps involving intermediates and transition states. nih.gov

The reaction mechanism for an intramolecular oxime transfer has been assessed using DFT calculations (PBE0/def2-TZVPP) combined with a polarizable continuum model to simulate solvent effects. nih.gov The process typically begins with the nucleophilic attack of the oxime nitrogen or oxygen on an electrophilic carbon center within the same molecule, leading to a cyclic intermediate. The specific pathway and its energetics are highly dependent on the stereochemistry of the intermediates and the nature of the oxime itself. nih.gov For instance, computational models have shown that water-addition and subsequent water-expulsion steps often represent the highest energy barriers along the reaction coordinate, suggesting that these steps are rate-determining. This finding is consistent with experimental observations for similar reactions. nih.gov

The modeling of these transfer reactions allows for a detailed mapping of the potential energy surface, identifying the most stable conformations of intermediates and the energy barriers associated with each transition state. This information is vital for understanding the reaction's feasibility, predicting the major products, and optimizing reaction conditions.

Analysis of Proton Transfer Catalysis and Reaction Kinetics

Proton transfer is a fundamental step in many organic reactions, including those involving oximes. In the context of intramolecular oxime transfers or related rearrangements, catalysis by acids, bases, or even solvent molecules like water plays a critical role in modulating the reaction kinetics. Computational studies are instrumental in elucidating the precise role of these catalysts.

For example, in reactions analogous to the Beckmann rearrangement or hydrolysis of related imine oximes, protonation of the oxime oxygen is a key activating step. mdpi.com This protonation enhances the leaving group ability of the hydroxyl group, facilitating subsequent rearrangement or nucleophilic attack. DFT calculations can model the proton transfer from a catalyst (e.g., a hydronium ion or a Brønsted acid) to the oxime, revealing the structure of the protonated intermediate and the energy barrier for this process. nih.govwhiterose.ac.uk

Advanced Electronic and Interaction Analyses

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex wavefunctions into the familiar language of Lewis structures, including localized bonds, lone pairs, and atomic cores. uni-muenchen.dereadthedocs.io It provides a quantitative framework for understanding chemical bonding and reactivity by analyzing donor-acceptor interactions, which are key to describing intramolecular and intermolecular charge transfer (ICT). These interactions are evaluated using second-order perturbation theory, where the stabilization energy, E(2), quantifies the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. dergipark.org.tr

In a molecule like this compound, significant charge transfer interactions are expected. Analysis of structurally similar compounds, such as 2-hydroxy-2-phenyl acetophenone oxime, reveals strong ICT. researchgate.net For instance, the delocalization of lone pair (LP) electrons from the oxime oxygen and nitrogen atoms into adjacent antibonding orbitals (π* or σ) contributes significantly to the molecule's stability. Key interactions would include the delocalization from the oxygen lone pair (LP O) to the C=N antibonding orbital (π C-N) and from the nitrogen lone pair (LP N) to adjacent σ* orbitals. Furthermore, the π-electrons of the fluorophenyl ring can interact with the oxime moiety, leading to extended conjugation. These delocalizations stabilize the molecule and influence its electronic properties and reactivity. researchgate.net

Below is a representative table of the most significant NBO donor-acceptor interactions expected for a molecule like this compound, based on data from analogous structures. researchgate.netacs.org

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) O | π(C=N) | ~50 | Intramolecular |

| π (C-C) phenyl | π(C=N) | ~20 | Intramolecular |

| LP (1) N | σ(C-C) | ~5 | Intramolecular |

| σ (C-H) | σ(C-F) | ~2 | Intramolecular |

This table is generated based on typical values found in computational studies of structurally related oximes and fluorophenyl compounds.

Atoms in Molecule (AIM) and Reduced Density Gradient (RDG) Analyses for Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the topology of the electron density (ρ) to characterize chemical bonds and non-covalent interactions. uni-rostock.de Key topological parameters at a bond critical point (BCP), such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), reveal the nature of the interaction. For non-covalent interactions like hydrogen bonds, ρ is typically low, and ∇²ρ is positive. tandfonline.com

Reduced Density Gradient (RDG) analysis is a complementary technique used to visualize and identify non-covalent interactions in real space. chemrxiv.org It plots the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian of ρ. This generates surfaces that distinguish between strong attractive interactions (like hydrogen bonds), weak van der Waals forces, and strong repulsive interactions (steric clashes). researchgate.netgrafiati.com

For this compound, these analyses would identify key non-covalent interactions that determine its conformational preferences and crystal packing. Studies on the analogous 2-hydroxy-2-phenyl acetophenone oxime have used AIM and RDG to characterize intramolecular hydrogen bonds, such as O-H···N interactions, which are crucial for molecular stability. researchgate.nettandfonline.com The presence of the fluorine atom allows for potential C-H···F interactions. AIM would quantify the strength of these bonds, while RDG would provide a clear 3D visualization of the interaction regions within the molecule.

A representative table of AIM topological parameters for expected intramolecular interactions is shown below.

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Interaction Type |

| O-H···N | ~0.030 | ~0.100 | < 0 | Weak H-bond |

| C-H···F | ~0.015 | ~0.050 | > 0 | van der Waals |

| C-H···O | ~0.020 | ~0.070 | > 0 | Weak H-bond |

This table is based on data from AIM analyses of similar molecules featuring hydrogen bonding and fluorine substituents. tandfonline.com

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP is mapped onto a constant electron density surface, with different colors representing varying potential values. Typically, red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials. researchgate.netwolframcloud.com

For this compound, the MEP map would clearly delineate its reactive sites. The most negative potential (red/yellow) is expected to be localized around the electronegative oxygen and nitrogen atoms of the oxime group, highlighting these as the primary sites for electrophilic attack or hydrogen bond donation. mdpi.com The fluorine atom, due to its high electronegativity, would also contribute to a negative potential region. Conversely, the hydrogen atom of the oxime's hydroxyl group would appear as a region of high positive potential (blue), making it a likely site for deprotonation or hydrogen bonding with an acceptor. researchgate.net The aromatic protons and the methyl group protons would also exhibit positive potential, though to a lesser extent. This detailed charge mapping is crucial for understanding the molecule's intermolecular interactions and predicting its chemical behavior in reactions. researchgate.net

Fukui Function and Electron Localization Function (ELF) Analysis for Chemical Reactivity

The Fukui function and the Electron Localization Function (ELF) are two advanced computational descriptors that provide deep insights into a molecule's local reactivity and electronic structure.

The Fukui function , f(r), measures the change in electron density at a specific point when the total number of electrons in the system changes. It helps identify the most reactive sites within a molecule. Specifically, it can pinpoint sites for nucleophilic attack (where adding an electron causes the largest change), electrophilic attack (where removing an electron has the greatest effect), and radical attack. researchgate.netresearchgate.net

The Electron Localization Function (ELF) is a measure of the likelihood of finding an electron in the neighborhood of a reference electron with the same spin. wikipedia.org The ELF value ranges from 0 to 1. High ELF values (approaching 1) correspond to regions with highly localized electrons, such as covalent bonds, lone pairs, and atomic cores. Low values indicate regions of electron delocalization. jussieu.fraps.org ELF analysis provides a chemically intuitive picture of the electron pairing in a molecule, effectively visualizing the concepts of VSEPR theory. wikipedia.org

In the case of this compound, Fukui function analysis would complement the MEP map by quantifying the reactivity of the oxime nitrogen and oxygen atoms as the most probable sites for electrophilic attack. researchgate.net The ELF analysis would show distinct basins of high localization corresponding to the C=N double bond, the N-O and O-H single bonds, and the lone pairs on the nitrogen and oxygen atoms. This detailed electronic picture helps to rationalize the molecule's geometry and its propensity to engage in specific types of chemical reactions. tandfonline.com

Reactivity and Chemical Transformations of 2 Fluorophenyl Acetone Oxime

Rearrangement Reactions

The Beckmann rearrangement is a classic and widely studied acid-catalyzed reaction of oximes, converting them into amides. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org For ketoximes like (2-Fluorophenyl)acetone oxime, this rearrangement involves the migration of a group (either the 2-fluorophenyl or the methyl group) from the carbon to the nitrogen atom, resulting in the formation of an N-substituted amide. The reaction is stereospecific, with the group anti-periplanar to the hydroxyl group on the nitrogen atom being the one that migrates. wikipedia.org

The mechanism of the Beckmann rearrangement in the presence of a strong acid, such as sulfuric acid, typically involves the following steps:

Protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com

A concerted migration of the anti-periplanar group to the electron-deficient nitrogen atom with the simultaneous departure of the leaving group. This step is the rate-determining step.

The resulting nitrilium ion is then attacked by a nucleophile, typically water, to form an imidic acid tautomer.

Tautomerization of the imidic acid leads to the final amide product.

For this compound, two possible isomeric products can be formed depending on the stereochemistry of the oxime, which determines which group migrates:

Migration of the 2-fluorophenyl group: This would yield N-(2-fluorophenyl)acetamide.

Migration of the methyl group: This would result in N-methyl-2-fluorobenzamide.

The regioselectivity of the Beckmann rearrangement of unsymmetrical ketoximes is a critical aspect. The geometry of the oxime, which can exist as E and Z isomers, dictates the migratory aptitude of the substituents.

Catalysts and Variants:

While strong acids like sulfuric acid, polyphosphoric acid, and hydrogen fluoride (B91410) are traditional catalysts for the Beckmann rearrangement, numerous other reagents have been developed to promote the reaction under milder conditions. wikipedia.org These include:

Phosphorus-based reagents: Phosphorus pentachloride and thionyl chloride are effective reagents. wikipedia.org

Organocatalysts: Trifluoroacetic acid (TFA) has been shown to be an effective organocatalyst for the Beckmann rearrangement of acetophenone (B1666503) oximes. scispace.com The reaction is believed to proceed through the formation of a trifluoroacetylated intermediate. scispace.com

Solid acid catalysts: Zeolites and other porous solids have been employed as catalysts, particularly in vapor-phase rearrangements. rsc.org

The choice of catalyst and reaction conditions can significantly influence the reaction rate and the ratio of the resulting amide isomers. For ortho-substituted acetophenone oximes, studies have indicated that an N-arylnitrilium ion is an intermediate in the rearrangement. rsc.org The presence of the ortho-fluoro substituent in this compound would be expected to influence the migratory aptitude of the phenyl group due to its electron-withdrawing inductive effect and potential steric interactions.

| Catalyst/Reagent | Typical Conditions | Product(s) | Reference(s) |

| Sulfuric Acid | 70-98% H₂SO₄ | N-(2-fluorophenyl)acetamide or N-methyl-2-fluorobenzamide | rsc.org |

| Trifluoroacetic Acid (TFA) | Neat or in a solvent like acetonitrile | N-(2-fluorophenyl)acetamide or N-methyl-2-fluorobenzamide | scispace.com |

| Phosphorus Pentachloride | Inert solvent | N-(2-fluorophenyl)acetamide or N-methyl-2-fluorobenzamide | wikipedia.org |

| Zeolite H-beta | 423 K or above (vapor phase) | N-(2-fluorophenyl)acetamide or N-methyl-2-fluorobenzamide | rsc.org |

Hydrolytic Transformations

The hydrolysis of oximes to their corresponding ketones and hydroxylamine (B1172632) is a fundamental reaction, often considered the reverse of oxime formation. This transformation is typically catalyzed by acid.

The acid-catalyzed hydrolysis of substituted acetophenone oximes has been the subject of kinetic studies. rsc.org The mechanism generally involves the following steps in an acidic medium:

Protonation of the oxime nitrogen.

Nucleophilic attack of a water molecule on the carbon of the C=N bond to form a tetrahedral intermediate.

Proton transfer from the attacking water molecule to the nitrogen of the hydroxylamine moiety.

Elimination of hydroxylamine from the protonated tetrahedral intermediate, which is often the rate-determining step. rsc.org

Deprotonation of the resulting protonated ketone to yield the final ketone product.

Kinetic studies on the hydrolysis of acetophenone oximes in moderately concentrated aqueous acids suggest that the rate-determining step is the general base-catalyzed loss of hydroxylamine from the cationic tetrahedral intermediate. rsc.org

Several factors can influence the rate of hydrolysis of oximes, including:

Acidity of the medium: The rate of hydrolysis is generally dependent on the acid concentration.

Steric effects: Steric hindrance around the oxime functionality can also play a role in the rate of hydrolysis.

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.

The primary product of the hydrolysis of this compound is 2-fluoroacetophenone (B1329501) and hydroxylamine.

| Factor | Influence on Hydrolysis Rate |

| Increased Acidity | Generally increases the rate |

| Electron-withdrawing Substituents | Can have a complex effect, potentially accelerating nucleophilic attack but decreasing the basicity of the nitrogen |

| Steric Hindrance | May decrease the rate |

| Increased Temperature | Increases the rate |

Radical Reactions Involving Oxime Species

Oximes can participate in radical reactions through the formation of iminoxyl radicals. These nitrogen-centered radicals are versatile intermediates in organic synthesis.

Iminoxyl radicals (R₂C=NO•) can be generated from oximes through various methods, including:

Oxidation: One-electron oxidation of oximes using chemical oxidants can lead to the formation of iminoxyl radicals. nih.gov

Photochemical methods: Photosensitized reactions of oximes can also generate iminoxyl radicals. nih.gov

Reaction with other radicals: Hydrogen atom abstraction from the hydroxyl group of the oxime by another radical species can produce an iminoxyl radical.

The electronic structure of iminoxyl radicals can be described by two main resonance structures, with the unpaired electron delocalized between the nitrogen and oxygen atoms.

The reactivity of iminoxyl radicals is diverse and includes:

Intramolecular cyclization: Iminoxyl radicals can undergo intramolecular cyclization reactions, often involving hydrogen atom transfer or addition to a double bond, to form heterocyclic compounds such as isoxazolines. nih.gov

Intermolecular reactions: They can participate in intermolecular reactions, such as oxidative C-O coupling with other organic molecules. nih.gov

Fragmentation: Under certain conditions, iminoxyl radicals can undergo fragmentation.

For this compound, the corresponding iminoxyl radical would be (2-fluorophenyl)(methyl)iminoxyl radical. The presence of the 2-fluorophenyl group could influence the stability and reactivity of this radical through electronic and steric effects. The electron-withdrawing nature of the fluorine atom might affect the electron density distribution in the radical and its subsequent reaction pathways.

| Generation Method | Description |

| Chemical Oxidation | Use of a one-electron oxidant to remove an electron from the oxime. |

| Photochemical Generation | Excitation of the oxime in the presence of a photosensitizer. |

| Hydrogen Atom Abstraction | Reaction with a radical species that abstracts the hydroxyl hydrogen. |

Intramolecular Cyclization and Functionalization Mediated by Radical Pathways

The generation of radical species from oximes provides a powerful method for the construction of cyclic structures through intramolecular reactions. In the case of aryl acetone (B3395972) oximes, including this compound, the formation of an iminoxyl radical is a key step. This radical can undergo cyclization, leading to the formation of various functionalized heterocyclic systems. The presence of the fluorine atom on the phenyl ring can influence the electronic properties of the radical intermediate and, consequently, the regioselectivity and efficiency of the cyclization process.

Research into the radical-mediated cyclization of unsaturated oximes has shown that these reactions can proceed via different pathways, including hydrogen atom transfer (HAT) followed by cyclization or direct addition of the oxime radical to a double bond. nih.gov For this compound lacking an appropriately positioned internal double bond, intramolecular functionalization would likely proceed via a hydrogen atom abstraction mechanism, where the iminoxyl radical abstracts a hydrogen atom from a suitable position within the molecule, followed by cyclization of the resulting carbon-centered radical. The specific products and their yields are highly dependent on the reaction conditions, such as the choice of radical initiator and solvent. While specific studies on this compound are limited, the general principles of oxime radical cyclization suggest the potential for forming five-membered rings. youtube.comnih.govthieme-connect.deresearchgate.netmorressier.com

Table 1: General Conditions for Radical-Mediated Intramolecular Cyclization of Oximes

| Radical Initiator/Mediator | Reaction Conditions | Typical Products | Reference |

| Phenyliodine(III) diacetate (PIDA) | Varies | Isoxazolines | researchgate.net |

| 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) | Varies | Isoxazolines, Cyclic Nitrones | organic-chemistry.org |

| Photoredox Catalysis | Visible light, photosensitizer | Varies based on substrate | researchgate.net |

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard and organolithium compounds, are potent nucleophiles that readily react with the electrophilic carbon atom of the oxime functional group. These reactions provide effective methods for the formation of new carbon-carbon bonds.

Alkylation and Arylation Reactions with Grignard and Organolithium Reagents

The reaction of this compound with Grignard (RMgX) and organolithium (RLi) reagents can lead to the formation of a variety of products, primarily through nucleophilic addition to the C=N double bond. askiitians.comnih.gov The initial addition of the organometallic reagent to the oxime results in the formation of an intermediate magnesium or lithium salt of a hydroxylamine derivative. Subsequent workup, typically with an aqueous acid, can lead to the formation of substituted amines or, in some cases, rearranged products. chemistrysteps.com

The nature of the 'R' group in the organometallic reagent (alkyl or aryl) determines whether an alkylation or arylation reaction occurs. The 2-fluoro substituent on the phenyl ring of the oxime can influence the reactivity of the C=N bond and may also direct the stereochemical outcome of the addition in certain cases. While the general reactivity of organometallic reagents with oximes is well-established, specific high-yield protocols for the alkylation and arylation of this compound require further investigation to be documented with precise yields and conditions. youtube.comwikipedia.orgtaylorandfrancis.comnih.gov

Table 2: Expected Products from Reactions of Aromatic Oximes with Organometallic Reagents

| Organometallic Reagent | Type of Reaction | Expected Primary Product (after workup) |

| Alkyl Grignard Reagent (e.g., CH₃MgBr) | Alkylation | Substituted Hydroxylamine/Amine |

| Aryl Grignard Reagent (e.g., PhMgBr) | Arylation | Substituted Hydroxylamine/Amine |

| Alkyllithium Reagent (e.g., n-BuLi) | Alkylation | Substituted Hydroxylamine/Amine |

| Aryllithium Reagent (e.g., PhLi) | Arylation | Substituted Hydroxylamine/Amine |

Cyclization Reactions for Heterocycle Synthesis

This compound serves as a valuable precursor for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds. The oxime functionality provides a reactive handle for intramolecular and intermolecular cyclization reactions.

Formation of Isoxazoline and Isoxazole Ring Systems

Isoxazolines and isoxazoles are important five-membered heterocycles with a wide range of applications in medicinal chemistry and materials science. nih.govfrontiersin.org One of the most common methods for the synthesis of isoxazolines involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene. organic-chemistry.orgnih.govnih.gov this compound can be converted in situ to the corresponding nitrile oxide, 2-fluorophenylacetonitrile (B44652) oxide, through oxidation. This reactive intermediate can then undergo cycloaddition with various alkenes to afford substituted isoxazolines. nih.govresearchgate.net

The synthesis of isoxazoles from oximes can be achieved through various methods, including the reaction of the corresponding nitrile oxide with an alkyne or by the cyclization of suitably functionalized oxime precursors. organic-chemistry.orgmdpi.com For instance, the reaction of 2-fluorophenylacetonitrile oxide with alkynes would lead to the formation of 3-(2-fluorobenzyl)isoxazoles. The regioselectivity of these cycloaddition reactions is a key aspect and is influenced by the electronic and steric properties of both the nitrile oxide and the dipolarophile. nih.govnih.gov

Table 3: General Strategies for Isoxazole and Isoxazoline Synthesis from Oximes

| Heterocycle | General Method | Key Intermediate | Dipolarophile |

| Isoxazoline | 1,3-Dipolar Cycloaddition | Nitrile Oxide | Alkene |

| Isoxazole | 1,3-Dipolar Cycloaddition | Nitrile Oxide | Alkyne |

Pathways to Other Nitrogen- and Oxygen-Containing Heterocycles

Beyond isoxazolines and isoxazoles, the reactivity of this compound can be harnessed to synthesize a broader range of N- and O-containing heterocycles. For instance, under specific conditions, intramolecular cyclization reactions can lead to the formation of fused heterocyclic systems. The Beckmann rearrangement of ketoximes, typically promoted by acidic reagents, can lead to the formation of amides, which can then be utilized in further cyclization reactions to construct nitrogen-containing heterocycles such as lactams. mdpi.com

Furthermore, the oxime nitrogen can act as a nucleophile in intramolecular substitution reactions, leading to the formation of various ring systems. The specific reaction pathways and the resulting heterocyclic products are highly dependent on the nature of the starting material (i.e., the presence of other functional groups that can participate in the cyclization) and the reaction conditions employed. While the potential for such transformations exists for this compound, detailed studies outlining specific pathways and product characterization are necessary to fully explore its synthetic utility in this area. researchgate.net

Advanced Applications in Organic Synthesis and Materials Chemistry Research

Role as Versatile Synthetic Intermediates and Building Blocks

The combination of a reactive oxime moiety and a fluorine-substituted aromatic ring makes (2-Fluorophenyl)acetone oxime a valuable building block in synthetic chemistry. The fluorine atom can modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which is highly desirable in medicinal chemistry. sigmaaldrich.com

Precursors for the Synthesis of Complex Fluorinated Molecules

Fluorinated building blocks are crucial for the synthesis of modern pharmaceuticals and agrochemicals. fluorochem.co.ukossila.com this compound serves as a precursor to a variety of more complex fluorinated molecules through transformations of its oxime group. The oxime functionality is a versatile precursor to other nitrogen-containing groups.

Reduction to Amines: The oxime can be reduced to form the corresponding primary amine, (2-fluorophenyl)propan-2-amine. This transformation provides a route to fluorinated amine derivatives, which are core structures in many biologically active compounds.

Beckmann Rearrangement: Under acidic conditions, ketoximes undergo the Beckmann rearrangement to yield N-substituted amides. nih.gov In this case, this compound would rearrange to produce N-(2-fluorophenyl)acetamide or acet-2-fluoroanilide, depending on the migrating group. These amides are valuable intermediates for various heterocyclic and aromatic compounds.

Cycloaddition Reactions: The C=N bond of the oxime can participate in cycloaddition reactions, providing pathways to complex heterocyclic systems containing the 2-fluorophenyl moiety.

The synthetic utility is rooted in the ability to introduce the 2-fluorophenyl group into a target molecule while simultaneously using the oxime as a linchpin for further structural elaboration.

Building Blocks for Multi-component Reactions and Combinatorial Library Synthesis

Multi-component reactions (MCRs) are powerful tools in drug discovery, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. mdpi.com Oximes and their derivatives can be valuable components in such reactions. While direct participation of the C=N-OH group is uncommon in classic MCRs like the Ugi or Passerini reactions, its derivatives (e.g., O-substituted oximes) can serve as key inputs.

This compound can be used to generate libraries of structurally diverse compounds for high-throughput screening. Its role as a building block ensures that each member of the library incorporates a fluorine atom, which can be advantageous for screening and lead optimization. For example, a library of fluorinated β-lactams could be conceptualized via the Beckmann rearrangement, or a library of substituted amines could be generated following a reduction pathway. nih.gov

Coordination Chemistry Applications

Oximes are excellent ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. at.uachemicalbook.com The nitrogen atom of the oxime group is a Lewis base, and the oxygen atom can also participate in coordination upon deprotonation. This dual-coordination capability allows oximes to act as monodentate, bidentate, or bridging ligands. mdpi.comresearchgate.net

Design and Synthesis of Metal-Oxime Complexes

This compound is expected to form stable complexes with various transition metals. The synthesis of such complexes typically involves the reaction of the oxime with a metal salt (e.g., chloride, acetate, or nitrate) in a suitable solvent like ethanol (B145695) or methanol. The resulting complexes can be mononuclear, where a central metal ion is coordinated by one or more oxime ligands, or polynuclear, where oxime ligands bridge multiple metal centers.

The presence of the 2-fluorophenyl group can influence the steric and electronic properties of the ligand, affecting the geometry and stability of the resulting metal complex. The electron-withdrawing nature of the fluorine atom may impact the electron density on the oxime's donor atoms, thereby modulating the metal-ligand bond strength.

| Metal Ion | Potential Complex Formula | Predicted Geometry | Potential Application |

|---|---|---|---|

| Cu(II) | [Cu(L)2Cl2] | Distorted Octahedral | Catalysis, Magnetic Materials |

| Ni(II) | [Ni(L)2(H2O)2]2+ | Octahedral | Pigments, Sensors |

| Pd(II) | [Pd(L)2] | Square Planar | Cross-coupling Catalysis |

| Co(II) | [Co(L)2Cl2] | Tetrahedral | Redox-active Materials |

L = this compound

Exploration of Coordination Modes and Ligand Properties in Complex Systems

Oxime ligands can adopt several coordination modes, which leads to a rich structural chemistry. This compound is anticipated to exhibit these varied binding patterns:

Monodentate Coordination: The ligand can bind to a metal center solely through its nitrogen atom.

Bidentate Chelation: Upon deprotonation of the hydroxyl group, the resulting oximato anion can form a stable five-membered chelate ring by coordinating through both the nitrogen and oxygen atoms.

Bridging Coordination: The oximato group can bridge two or more metal centers, leading to the formation of dinuclear or polynuclear complexes and coordination polymers. This bridging ability is of interest in the design of molecular magnets and porous materials. mdpi.com

The fluorine substituent on the phenyl ring serves as a useful spectroscopic probe. 19F NMR spectroscopy can provide valuable information about the electronic environment of the ligand upon coordination, offering insights into the nature of the metal-ligand bond and the structure of the complex in solution.

Chemical Derivatization for Analytical Methodology Development

In analytical chemistry, particularly for chromatographic techniques like gas chromatography (GC), chemical derivatization is often employed to improve the volatility, thermal stability, and detectability of analytes. jfda-online.comgcms.cz The polar N-OH group of oximes can lead to poor peak shape and thermal degradation during GC analysis.

This compound can be derivatized to overcome these limitations. The most common approach is the conversion of the hydroxyl group into a less polar ether or ester. Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with the hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether. This transformation increases the molecule's volatility and makes it more suitable for GC-MS analysis. oup.com

The presence of a fluorine atom in the molecule is inherently advantageous for mass spectrometry (MS) detection. Fluorine is monoisotopic and has a negative mass defect, which can help in the identification and confirmation of the compound in complex matrices. Derivatization with a fluorinated reagent, such as pentafluorobenzyl bromide (PFBBr), can further enhance sensitivity, especially for electron capture detection (ECD) in GC or in negative chemical ionization mass spectrometry. researchgate.net

| Compound | Derivative | Hypothetical Retention Time (min) | Key Mass Fragments (m/z) | Analytical Advantage |

|---|---|---|---|---|

| This compound | None | 12.5 | 167, 150, 95 | Direct analysis (prone to tailing) |

| This compound | TMS Ether | 10.2 | 239, 224, 73 | Improved volatility and peak shape |

| This compound | PFB Ether | 18.7 | 347, 181, 166 | Enhanced sensitivity for ECD/NCI-MS |

TMS = Trimethylsilyl; PFB = Pentafluorobenzyl. Data are hypothetical and for illustrative purposes.

No Evidence Found for the Application of this compound in Advanced Analytical Detection

Despite a thorough review of scientific literature and chemical databases, there is currently no available research detailing the use of the chemical compound this compound for the enhancement of chromatographic and spectrometric detection and quantification strategies. This specific application, as outlined for investigation, does not appear to be a documented area of study within the accessible scientific domain.

Searches for analytical methods involving the precursor, (2-Fluorophenyl)acetone, and broader inquiries into the use of fluorinated oximes as derivatizing agents in chromatography and mass spectrometry have not yielded any specific information pertaining to this compound. General principles of derivatization in analytical chemistry often employ fluorinated reagents to increase the volatility and improve the detector response of analytes, particularly in gas chromatography (GC) coupled with mass spectrometry (MS). However, the application of this compound for this purpose remains uncharacterised in published research.

Furthermore, investigations into the intrinsic chromatographic and spectrometric properties of this compound itself have not revealed any data suggesting its use as a tool to enhance analytical detection methods. While the synthesis and properties of various oximes are well-documented, the specific utility of this fluorinated derivative in the context of advanced analytical chemistry is not described.

Therefore, this article cannot provide detailed research findings or data tables on the "Enhancement of Chromatographic and Spectrometric Detection and Quantification Strategies" using this compound, as no such research appears to have been published.

Q & A

Q. What are the optimal synthetic routes for preparing (2-fluorophenyl)acetone oxime, and how can reaction progress be monitored?

The synthesis of fluorophenyl-substituted oximes typically involves nucleophilic addition of hydroxylamine to ketones. For example, 1-[(2-fluorophenyl)sulfonyl]acetone derivatives can react with hydroxylamine under controlled conditions. Reaction progress is monitored via TLC (e.g., CHCl₃ as an eluent) to track intermediate formation . Post-reaction, dilution with 2-propanol and filtration are recommended for purification. Yields up to 73% have been reported for analogous fluorophenyl oxime derivatives .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm the oxime (-NOH) group and fluorophenyl substituent.

- FT-IR : A strong absorption band near 3200–3400 cm⁻¹ indicates the O-H stretch of the oxime.

- Mass Spectrometry : To verify molecular weight (e.g., calculated for C₉H₈FNO: 165.07 g/mol). Comparative studies on acetophenone oximes highlight the utility of these techniques .

Q. How does the 2-fluorophenyl substituent influence the compound’s solubility and stability?

Fluorine’s electronegativity increases polarity, enhancing solubility in polar solvents like ethanol or acetone compared to non-fluorinated analogs. However, the bulky aromatic group may reduce hydrolysis rates in acidic conditions, as seen in acetone oxime derivatives . Stability under ambient conditions should be validated via accelerated degradation studies.

Advanced Research Questions

Q. What mechanistic insights explain the selectivity of intermediates in fluorophenyl oxime synthesis?

Computational DFT studies on acetone oxime models reveal that substituents like fluorine alter reaction energy profiles. For example, the 2-fluorophenyl group may stabilize intermediates through resonance effects, favoring specific pathways (e.g., water expulsion over carbonyl elimination). Activation barriers for key steps (e.g., cyclization) should be calculated using solvent-phase PBEO/defZ-TZVPP methods .

Q. How can contradictions in observed vs. predicted reaction outcomes be resolved?